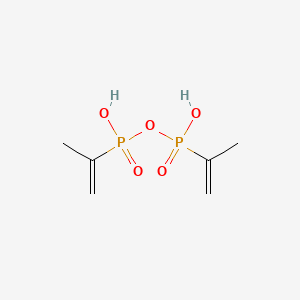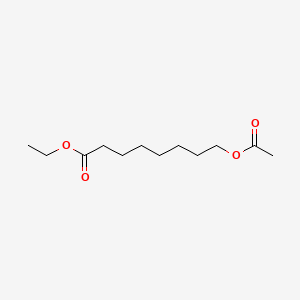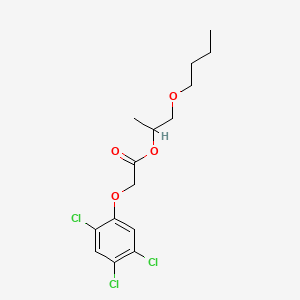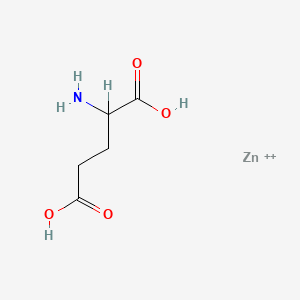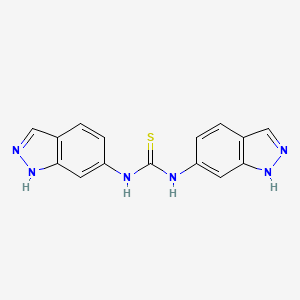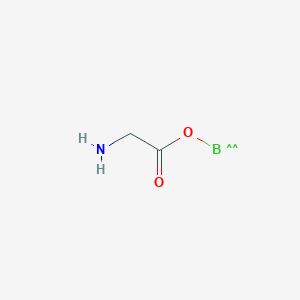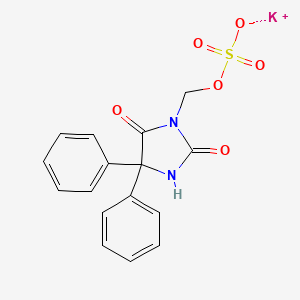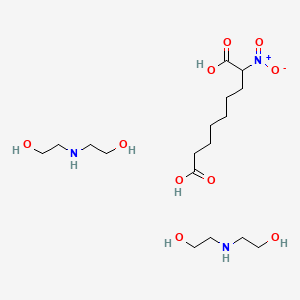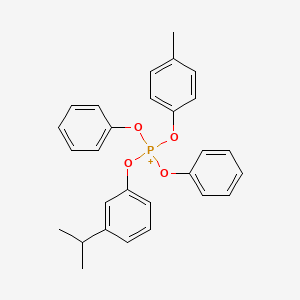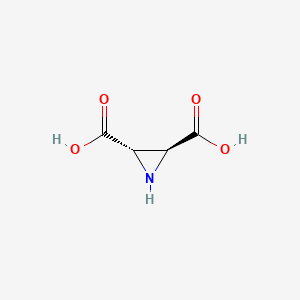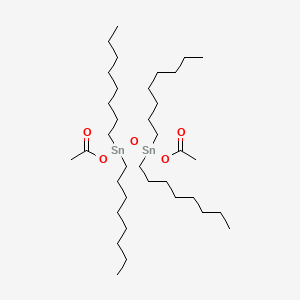
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate is a complex organic compound with the molecular formula C22H49N5O3. This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate typically involves a multi-step process:
Formation of Intermediate Amines: The initial step involves the reaction of ethylenediamine with dodecanoic acid to form N-(2-aminoethyl)dodecanamide.
Sequential Amination: The intermediate is then subjected to further amination reactions with ethylenediamine to introduce additional amine groups, resulting in N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide.
Acetylation: Finally, the compound is treated with acetic acid to form the monoacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
科学的研究の応用
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent owing to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-((2-Hydroxyethyl)amino)ethyl)amino)ethyl)dodecanamide
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate stands out due to its specific combination of a long aliphatic chain and multiple amine groups, which confer unique amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and micelle formation.
特性
CAS番号 |
93942-05-3 |
|---|---|
分子式 |
C18H40N4O.C2H4O2 C20H44N4O3 |
分子量 |
388.6 g/mol |
IUPAC名 |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C18H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19;1-2(3)4/h20-21H,2-17,19H2,1H3,(H,22,23);1H3,(H,3,4) |
InChIキー |
BDAXPZBSGOKZFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


